Introduction: A Key Building Block in Modern Medicinal Chemistry
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to (2-Amino-4,5-difluorophenyl)boronic acid
(2-Amino-4,5-difluorophenyl)boronic acid is a specialized organoboron compound that has garnered significant interest among researchers in drug development and organic synthesis. Its unique structure, featuring a difluorinated phenyl ring coupled with an amino group and a reactive boronic acid moiety, makes it a valuable synthon for introducing fluorinated pharmacophores into complex molecules. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]
This guide provides an in-depth examination of (2-Amino-4,5-difluorophenyl)boronic acid, from its fundamental properties to its synthesis and application in advanced organic reactions. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their work. The inherent challenge with many ortho-substituted and polyfluorinated phenylboronic acids is their propensity to undergo protodeboronation, a decomposition pathway that cleaves the C-B bond.[3][4] The methodologies discussed are therefore grounded in principles that mitigate this instability, ensuring efficient and reliable outcomes.
Compound Profile and Physicochemical Properties
The foundational identity of any chemical reagent begins with its CAS (Chemical Abstracts Service) number, which for (2-Amino-4,5-difluorophenyl)boronic acid is 1072952-14-7 .[5][6] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1072952-14-7 | [5][6] |
| Molecular Formula | C₆H₆BF₂NO₂ | [5][6] |
| Molecular Weight | 172.93 g/mol | [6] |
| Predicted Boiling Point | 352.8 ± 52.0 °C | [6] |
| Predicted Density | 1.43 ± 0.1 g/cm³ | [6] |
| Synonyms | Boronic acid, B-(2-amino-4,5-difluorophenyl)- | [6] |
Chemical Structure
The molecular architecture is central to the reagent's reactivity. The ortho-amino group and the fluorine atoms at the 4 and 5 positions create a unique electronic environment that influences the reactivity of the boronic acid.
Caption: Structure of (2-Amino-4,5-difluorophenyl)boronic acid.
Synthesis Pathway: A Methodological Approach
While multiple routes to substituted arylboronic acids exist, a common and effective strategy involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.[7] This method is adaptable for the synthesis of (2-Amino-4,5-difluorophenyl)boronic acid, likely starting from a suitably protected aniline precursor such as 1,2-difluoro-4,5-dibromoaniline. The amino group requires protection to prevent interference with the organolithium intermediate.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example adapted from established procedures for analogous compounds.[7][8]
-
Amine Protection: To a solution of 1,2-difluoro-4,5-dibromoaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv). Stir at room temperature until TLC or LC-MS analysis confirms complete conversion to the Boc-protected intermediate.
-
Reaction Setup: Flame-dry a separate reaction flask under a high vacuum and backfill with inert gas (Nitrogen or Argon). Add the protected intermediate and dissolve in anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. Causality: This step selectively replaces one of the bromine atoms with lithium, forming a highly nucleophilic organolithium species. The low temperature is critical to prevent side reactions.
-
Borylation: To the organolithium solution, add trimethyl borate (1.2 equiv) dropwise, again ensuring the temperature remains at -78 °C. Causality: The nucleophilic carbon attacks the electrophilic boron atom of the borate ester.
-
Quenching and Hydrolysis: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of 2 M aqueous HCl. This step hydrolyzes the borate ester to the boronic acid and simultaneously removes the Boc protecting group.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The product may be partitioned into the aqueous layer or remain in the organic phase depending on the pH. Adjust pH as needed to facilitate extraction. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography or recrystallization to yield the final (2-Amino-4,5-difluorophenyl)boronic acid.
Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of (2-Amino-4,5-difluorophenyl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction forges a C-C bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate, providing a direct route to complex biaryl structures that are prevalent in pharmaceuticals.[9][10]
Challenges and Solutions
Polyfluorinated arylboronic acids are known to be unstable under the basic conditions typically required for Suzuki coupling, leading to competitive protodeboronation.[3][4][11] To overcome this, specialized protocols have been developed that feature:
-
Highly Active Catalysts: Modern palladium precatalysts (e.g., those based on biarylphosphine ligands like XPhos) can generate the active Pd(0) species rapidly at low temperatures.[4][11]
-
Optimized Conditions: Using milder bases (e.g., K₃PO₄) and shorter reaction times at room temperature or slightly elevated temperatures (40 °C) can significantly outpace the rate of decomposition.[4][11]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Protocol
This protocol is adapted from methods developed for fast coupling of unstable boronic acids.[3][4][11]
-
Reagent Preparation: To a reaction vial, add the aryl halide (1.0 equiv), (2-Amino-4,5-difluorophenyl)boronic acid (1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent and Base Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane).[1] Add a degassed aqueous solution of potassium phosphate (K₃PO₄, ~2.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature (or 40 °C) for the specified time (typically 30 minutes to 4 hours). Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.[1]
Significance in Drug Discovery
The incorporation of boronic acids into drug candidates has become a validated strategy in medicinal chemistry, highlighted by the FDA approval of drugs like the proteasome inhibitor Bortezomib (Velcade®).[12][13][14] The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[14][15] This unique binding mechanism can lead to potent and specific inhibition.
The 2-amino-4,5-difluoro substitution pattern of the title compound is particularly valuable. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase cell membrane permeability.[1][9] This combination of a reactive boronic acid warhead and a functionally optimized aromatic ring makes (2-Amino-4,5-difluorophenyl)boronic acid a high-value building block for discovering next-generation therapeutics in oncology, infectious diseases, and inflammation.[15][16]
References
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]
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Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. [Link]
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The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central. [Link]
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Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
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